molecular formula C7H3ClFNO3 B1304129 4-Fluoro-3-nitrobenzoyl chloride CAS No. 400-94-2

4-Fluoro-3-nitrobenzoyl chloride

Cat. No. B1304129
CAS RN: 400-94-2
M. Wt: 203.55 g/mol
InChI Key: OJNVFOHHRJZBEG-UHFFFAOYSA-N
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Patent
US06951859B2

Procedure details

To a solution of 4-fluoro-3-nitrobenzoic acid (20 g, 0.108 mol) in dichloromethane (0.5 L) were added dimethyl formamide (0.1 mL) and oxalyl chloride (47 mL, 0.54 mol) over 20 min. After 1 h, the mixture was concentrated in vacuo to afford the acid chloride, 4-fluoro-3-nitro-benzoyl chloride (23.32 g) as yellow oil which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].CN(C)C=O.C(Cl)(=O)C([Cl:22])=O>ClCCl>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:22])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
47 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.5 L
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C(C=C(C(=O)Cl)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 23.32 g
YIELD: CALCULATEDPERCENTYIELD 106.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.